![molecular formula C10H16O8 B1243893 Goodyeroside](/img/structure/B1243893.png)
Goodyeroside
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Overview
Description
Goodyeroside is a natural product found in Crocus sativus, Goodyera schlechtendaliana, and other organisms with data available.
Scientific Research Applications
Hepatoprotective Activity
Goodyeroside A, isolated from the Goodyera species, exhibits significant hepatoprotective activity. A stereoselective synthesis of goodyeroside A and its analogs has been investigated to understand the structure-activity relationships, indicating potential for novel hepatoprotective agents (Zhang et al., 2013). Additionally, a synthetic approach from (S)-malic acid yielded goodyeroside A with identical spectral data to the natural product, underscoring its hepatoprotective potential (Zhang et al., 2009).
Anti-inflammatory Efficacy
Goodyeroside A, an epimer of kinsenoside, has demonstrated superior anti-inflammatory efficacy. It suppresses inflammation through inhibiting the NF-κB signal pathway, presenting a promising avenue for anti-inflammatory drug development (Song et al., 2020).
Synthesis and Structural Analysis
Efficient synthesis methods have been developed for goodyeroside A, utilizing chemo-enzymatic approaches and exploring different glycosidation techniques. These methods offer insights into the structural complexities and potential for large-scale production (Zhang et al., 2014). Moreover, the synthesis of goodyeroside A from other precursors like 2(5H)-furanones highlights its versatile synthesis potential (Zhang et al., 2005).
Phytochemical Constituents
Goodyeroside A is among the key phytochemical constituents isolated from plants like Sarracenia purpurea, underscoring its importance in phytochemistry and potential therapeutic uses (Muhammad et al., 2013).
Quality Control and Assessment
Quantitative determination and quality control assessments of goodyeroside A in various species underline its significance in herbal medicine and the need for standardized quality evaluation methods (Wu et al., 2020).
properties
Molecular Formula |
C10H16O8 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one |
InChI |
InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5+,7+,8-,9+,10+/m0/s1 |
InChI Key |
MQEPWBMWFIVRPS-MBOSOLAWSA-N |
Isomeric SMILES |
C1[C@@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O |
synonyms |
goodyeroside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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